

# "5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine" fundamental properties

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## Compound of Interest

Compound Name: 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

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An In-depth Technical Guide to **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine**

## Introduction

**5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine**, also known as 5-bromo-6-fluoro-7-azaindole, is a halogenated heterocyclic compound. Its structure, featuring a pyrrolo[2,3-b]pyridine core, makes it a valuable building block in medicinal chemistry and material science.<sup>[1]</sup> The pyrrolopyridine scaffold is present in various biologically active molecules and natural products.<sup>[2]</sup> This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine** for researchers and professionals in drug development.

## Core Properties

The fundamental properties of **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine** are summarized in the table below.

Property	Value	Reference
CAS Number	1207625-29-3	[1]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFN <sub>2</sub>	[1]
Molecular Weight	215.02 g/mol	Calculated
Appearance	White to yellow powder/crystal	(for a similar compound)
Purity	Typically ≥99%	[1]

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine**.

- <sup>1</sup>H NMR: Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectra are available for this compound.[3]
- <sup>13</sup>C NMR: Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) data can provide detailed information about the carbon skeleton.
- Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.
- Infrared Spectroscopy (IR): IR spectroscopy can be used to identify the functional groups present in the molecule.[3]

For researchers requiring direct access to spectral data, resources such as ChemicalBook provide <sup>1</sup>H NMR, IR, and MS spectra for **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine**.[3]

## Experimental Protocols: Synthesis

The synthesis of pyrrolo[2,3-b]pyridine derivatives is an area of active research. While a specific protocol for **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine** is not detailed in the provided results, a general approach can be inferred from the synthesis of similar compounds like 5-fluoro-1H-pyrrolo[2,3-b]pyridine.[4] A plausible synthetic route could involve the cyclization of a suitably substituted pyridine precursor.

A general experimental procedure for the synthesis of a related compound, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, is as follows:

- 3-Ethynyl-5-fluoropyridin-2-amine is dissolved in an anhydrous solvent like methanol.[4]
- A catalytic amount of an acid, such as glacial acetic acid, is added.[4]
- A reducing agent, for instance, sodium cyanoborohydride, is introduced to the mixture in a nitrogen atmosphere.[4]
- The reaction mixture is heated (e.g., to 60°C) and the progress is monitored using thin-layer chromatography (TLC).[4]
- Upon completion, the product is purified through solvent evaporation, dissolution in a solvent like dichloromethane, washing with water, drying with an anhydrous salt (e.g., sodium sulfate), and finally separated by silica gel column chromatography.[4]
- The final product is obtained after vacuum drying.[4]

This methodology highlights a potential pathway that could be adapted for the synthesis of **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine**, likely starting from a bromo-fluoro-substituted pyridine derivative.

## Applications in Research and Drug Development

**5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine** serves as a critical intermediate in the synthesis of a variety of fine chemicals and novel chemical entities.[1] Its unique structure, combining a pyrrolo[2,3-b]pyridine core with halogen substituents, provides a versatile scaffold for developing targeted molecules.[1]

The broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has shown significant potential in drug discovery, with research highlighting their activity as:

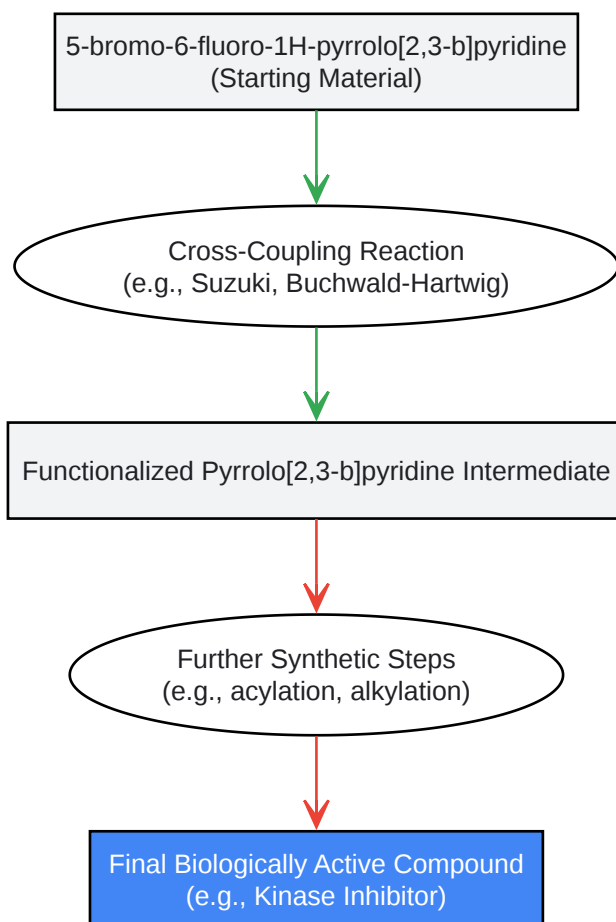
- Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Certain derivatives have been identified as potent inhibitors of FGFRs, which are implicated in various cancers.[5][6]
- Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors: These compounds are being explored for their potential in cancer therapy, particularly as chemosensitizers.[7]

- **SGK-1 Kinase Inhibitors:** Derivatives of this scaffold have been investigated for their role in treating disorders mediated by the SGK-1 kinase.[8]
- **Antiviral Agents:** The related 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl skeleton is a core component of potent inhibitors of the influenza virus PB2 protein.[9]

The presence of bromine and fluorine atoms on the **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine** molecule offers distinct advantages for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening.

## Logical Workflow: Role as a Key Intermediate

The following diagram illustrates the role of **5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine** as a key starting material in the synthesis of more complex, biologically active molecules.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)